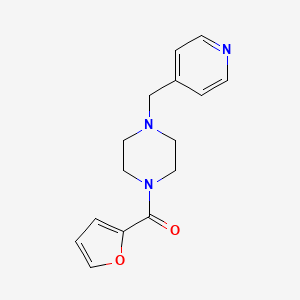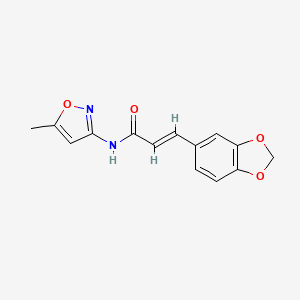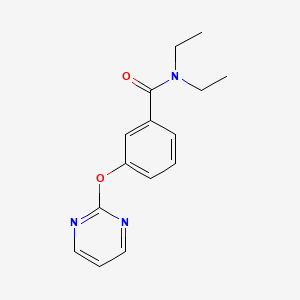
1-(2-furoyl)-4-(4-pyridinylmethyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 1-(2-Furoyl)piperazine derivatives, including 1-(2-furoyl)-4-(4-pyridinylmethyl)piperazine, typically involves the esterification of furoic acids followed by a reaction with piperazine. This method provides a straightforward approach to generate a wide range of furoyl piperazine compounds with high purity and yield. The synthesis process is characterized by the use of common reagents and conditions, making it accessible for various research applications (Zheng Xiao-hui, 2010).
Aplicaciones Científicas De Investigación
Novel Therapeutic Compounds Development
Research has explored the synthesis and evaluation of piperazine derivatives, including 1-(2-furoyl)-4-(4-pyridinylmethyl)piperazine, for their potential in developing new therapeutic agents. For instance, compounds with the 1-(2-furoyl)piperazine moiety have been studied for their antibacterial potential against pathogenic bacteria, demonstrating high antibacterial activity with mild cytotoxicity, suggesting their promise for drug design and development (Abbasi et al., 2022). Furthermore, these compounds' synthesis and characterization have been detailed, indicating significant recovery and selectivity toward certain metal ions, showcasing their utility in preconcentrating metal ions for analytical purposes (Sayin et al., 2018).
Enzyme Inhibition for Disease Treatment
The inhibitory activities of 1-(2-furoyl)-4-(4-pyridinylmethyl)piperazine derivatives against various enzymes have been explored as a strategy for treating diseases like Alzheimer's. These compounds have shown promising inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), crucial for developing treatments for neurodegenerative diseases (Hussain et al., 2018). Their potential therapeutic effects against Alzheimer's disease have been further supported by molecular docking studies, suggesting that these compounds could be valuable therapeutic entrants for treating such conditions (Hussain et al., 2016).
Anticancer and Antipsychotic Potential
Compounds bearing the 1-(2-furoyl)piperazine structure have also been synthesized and evaluated for their anticancer activity. These studies have led to the identification of derivatives with good activity against various cancer cell lines, highlighting the potential of these compounds in cancer therapy research (Kumar et al., 2013). Additionally, the synthesis of arylpiperazine derivatives, including the furo[3,2-c]pyridine and thieno[3,2-c]pyridine rings, has shown significant activity in models of antipsychotic activity, indicating their potential utility in treating psychiatric disorders (New et al., 1989).
Agricultural Chemical Development
Exploratory synthesis of furan/thiophene and piperazine-containing triazole Mannich bases, including bis(1,2,4-triazole) Mannich bases, has demonstrated significant fungicidal activity against several plant fungi, suggesting these compounds' potential in developing new agrochemicals with novel heterocyclic structures (Wang et al., 2015).
Propiedades
IUPAC Name |
furan-2-yl-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c19-15(14-2-1-11-20-14)18-9-7-17(8-10-18)12-13-3-5-16-6-4-13/h1-6,11H,7-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLSAJBOBUFYFRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=NC=C2)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Furan-2-yl[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![diisopropyl {1-[(3,4-dichlorophenyl)amino]ethyl}phosphonate](/img/structure/B5514345.png)
![(1S*,5R*)-3-(1H-1,2,3-benzotriazol-5-ylcarbonyl)-6-(pyridin-2-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5514350.png)



![6-(2-methoxyphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5514400.png)
![2-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B5514407.png)
![4-[(4-chlorophenyl)thio]-2-methylthieno[2,3-d]pyrimidine](/img/structure/B5514413.png)
![3-(4-chlorophenyl)-N'-[4-(dimethylamino)benzylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B5514415.png)

![(3S*,4R*)-1-{[(cyclopropylmethyl)thio]acetyl}-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5514444.png)


![4-methyl-3-(2-oxo-1-imidazolidinyl)-N-[(1R)-2,2,2-trifluoro-1-phenylethyl]benzamide](/img/structure/B5514465.png)